molecular formula C14H10BrNO2S B1272943 3-Bromo-1-(phenylsulfonyl)-1H-indole CAS No. 99655-68-2

3-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No. B1272943
CAS RN: 99655-68-2
M. Wt: 336.21 g/mol
InChI Key: MXPFKHHDXIJNDX-UHFFFAOYSA-N
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Patent
US05939446

Procedure details

A 1.7 M solution of tert-butyl lithium (t-BuLi) in pentane (3.8 ml; 6.45 mmol) was added over ~5 minutes, to a solution of the title product of Step (B) (1 g; 3 mmol) in THF at -100° C. The temperature was kept below -84° C. during the addition. After stirring 5 minutes at -100° C., trimethylborate was added in one portion and the reaction mixture was allowed to warm to room temperature over 4 hours. At this time, 10 ml of 10% HCl was added and the mixture was extracted with methylene chloride (3×30 ml). The combined organic layers were washed with water (3×30 ml) and brine (30 ml). Drying (MgSO4), decolorizing (Darco) and concentration afforded a tan foam. Due to apparent decomposition at room temperature, the foam was stored at -80° C. overnight. The residue was then partitioned between ether (20 ml) and 0.5 N NaOH (20 ml). The purple ether layer was extracted with 10 ml of 0.5N NaOH. The combined green basic layer was washed with ether (20 ml), acidified to pH 2 with saturated KHSO4 solution to afford a purple mixture, which was extracted with methylene chloride (2×30 ml). Drying (MgSO4) and concentration afforded 623 mg (69%) of the title product of this step as a purple foam.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.CCCCC.Br[C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]([S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:23])=[O:22])[CH:13]=1.C[O:31][B:32](OC)[O:33]C.Cl>C1COCC1>[B:32]([C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]([S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:23])=[O:22])[CH:13]=1)([OH:33])[OH:31]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
3.8 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CN(C2=CC=CC=C12)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
After stirring 5 minutes at -100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was kept below -84° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride (3×30 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×30 ml) and brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
(Darco) and concentration
CUSTOM
Type
CUSTOM
Details
afforded a tan foam
WAIT
Type
WAIT
Details
Due to apparent decomposition at room temperature, the foam was stored at -80° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between ether (20 ml) and 0.5 N NaOH (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The purple ether layer was extracted with 10 ml of 0.5N NaOH
WASH
Type
WASH
Details
The combined green basic layer was washed with ether (20 ml)
CUSTOM
Type
CUSTOM
Details
to afford a purple mixture, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride (2×30 ml)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4) and concentration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
B(O)(O)C1=CN(C2=CC=CC=C12)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 623 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.